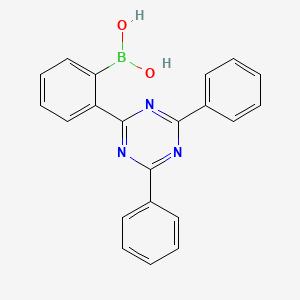![molecular formula C6H2BrClN2OS B13704911 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by the presence of bromine and chlorine atoms attached to a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Gewald Reaction: The initial step involves the Gewald reaction to form the thieno[2,3-d]pyrimidine core.
Pyrimidone Formation: The intermediate is then converted to pyrimidone.
Bromination: Bromination is carried out using bromine or a brominating agent.
Chlorination: Finally, chlorination is performed using phosphorus oxychloride (POCl3) or another chlorinating agent.
Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the same synthetic steps but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
Antimicrobial Activity: The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Research: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain microorganisms and cancer cells, leading to their death or reduced proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Chlorothieno[3,2-d]pyrimidine: This compound shares a similar thienopyrimidine core but lacks the bromine atom.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with a bromine atom but a different core structure.
Uniqueness: 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms on the thienopyrimidine core. This dual halogenation enhances its reactivity and potential biological activities, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H2BrClN2OS |
|---|---|
Molekulargewicht |
265.52 g/mol |
IUPAC-Name |
6-bromo-2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrClN2OS/c7-3-1-2-4(11)9-6(8)10-5(2)12-3/h1H,(H,9,10,11) |
InChI-Schlüssel |
QKCHOMFJMUPKED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=O)NC(=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)





![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)



